![molecular formula C22H19N3O2 B4407189 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol
説明
5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol, also known as PBTZ169, is a small molecule that has shown promising results in the field of tuberculosis (TB) drug discovery. It belongs to the class of quinoline-based compounds and has been found to have potent anti-TB activity.
作用機序
The exact mechanism of action of 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol is not fully understood. However, it has been proposed that this compound targets the energy metabolism of M. tuberculosis. Specifically, it inhibits the activity of the cytochrome bc1 complex, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In addition, it has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a TB drug.
実験室実験の利点と制限
One advantage of using 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol in lab experiments is its potent anti-TB activity. This allows for the evaluation of its efficacy in vitro and in vivo. However, one limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its use in combination with other TB drugs.
将来の方向性
For the development of 5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol include the optimization of its use in combination with other TB drugs, evaluation of its efficacy in animal models of TB, and the development of analogs with improved potency and selectivity.
科学的研究の応用
5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol has been extensively studied for its anti-TB activity. It has been found to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have a synergistic effect when used in combination with other TB drugs such as rifampicin and isoniazid. This makes it a promising candidate for the development of new TB drug regimens.
特性
IUPAC Name |
5-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-16-9-7-15(8-10-16)22(25-20-6-2-3-13-24-20)21-17-5-4-14-23-18(17)11-12-19(21)26/h2-14,22,26H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLLMZYKBBZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=C2C=CC=N3)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



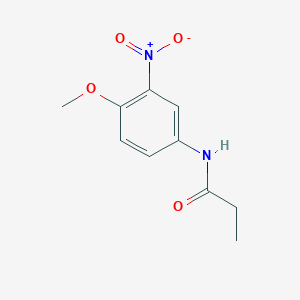
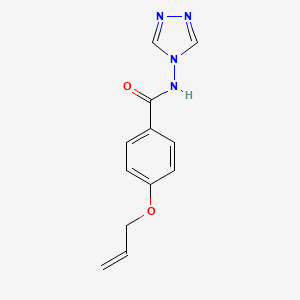
![1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407119.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}acetate](/img/structure/B4407128.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4407134.png)
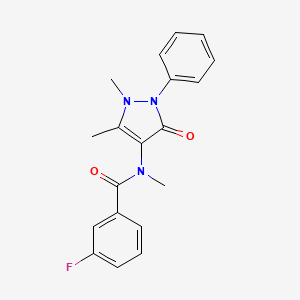
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)
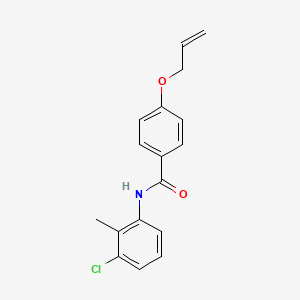
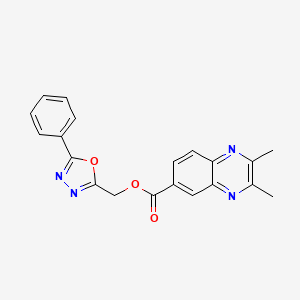
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate](/img/structure/B4407167.png)
![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)
![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)